7-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The exact mass of the compound this compound is 481.08784645 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S2/c1-12-15(23-21(31-12)13-6-4-7-17(29-2)19(13)30-3)11-33-22-25-24-20(28)16-10-14(26-27(16)22)18-8-5-9-32-18/h4-10H,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSLHUUVRCJPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of the target compound typically involves multi-step organic reactions that incorporate various functional groups. The general synthetic route includes:
- Preparation of the Oxazole Derivative : Starting with appropriate precursors to form the oxazole ring.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution.
- Formation of the Pyrazolo-triazinone Core : Utilizing cyclization techniques to construct the pyrazolo[1,5-d][1,2,4]triazin framework.
The characterization is performed using spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains suggest its potential as an antibacterial agent. For instance:
| Bacterial Strain | MIC (μM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.30 |
These results were obtained through standard broth microdilution methods, demonstrating its efficacy comparable to conventional antibiotics like ciprofloxacin .
Anticancer Properties
In vitro assays have shown that the compound possesses cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values : Ranged from 10 to 15 μM depending on the cell line.
Molecular docking studies revealed that the compound interacts with key targets involved in cancer progression, such as DNA gyrase and topoisomerase II, indicating a potential mechanism for its anticancer activity .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors. Key points include:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for cell wall synthesis and replication.
- Receptor Binding : It potentially binds to DNA-related targets, disrupting normal cellular processes.
Case Studies
A recent study focused on a series of derivatives related to this compound demonstrated enhanced biological activity through structural modifications. The introduction of additional functional groups improved solubility and bioavailability while maintaining or enhancing antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
